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molecular formula C7H8BrNO B161283 3-Bromo-6-methoxy-2-methylpyridine CAS No. 126717-59-7

3-Bromo-6-methoxy-2-methylpyridine

Cat. No. B161283
M. Wt: 202.05 g/mol
InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208596B2

Procedure details

A solution of 2,5-dibromo-6-picoline (30.6 kg, 122 mol, 1.00 eq) in toluene (154.2 kg) was dried by vacuum distillation at 40° C./75 mmHg to remove 105.7 kg of distillate to produce a solution containing 40 ppm water. This was mixed with 25 weight % sodium methoxide in methanol (124.1 kg, 574 mol, 4.71 eq) and the mixture was heated at 65–75° C. for 6 hours until reaction completion, (HPLC analysis indicated 1.6 area % starting material remained). The mixture was cooled to 5° C. and water (98 L) was charged to the mixture followed by t-butylmethylether (97 kg). The layers were separated and the organic phase washed twice with 5% brine (139 kg) and once with 20% brine (165 kg). The organic phase was clarified by filtration and 51 kg was removed by vacuum distillation at 40° C. to produce a 2-methoxy-5-bromo-6-picoline solution (58.4 kg) of 40.6 wt % purity (96% yield). Part of this was purified by distillation for the purposes of recording the 13C NMR spectrum: 13C NMR (400 MHz, CDCl3) δ 162.4, 154.4, 142.0, 111.8, 109.5, 53.6, 24.6.
Quantity
30.6 kg
Type
reactant
Reaction Step One
Quantity
154.2 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
124.1 kg
Type
reactant
Reaction Step Three
Name
Quantity
98 L
Type
reactant
Reaction Step Four
Quantity
97 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]([CH3:9])[N:3]=1.[OH2:10].[CH3:11][O-].[Na+].CO>C1(C)C=CC=CC=1.C(OC)(C)(C)C>[CH3:11][O:10][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]([CH3:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30.6 kg
Type
reactant
Smiles
BrC1=NC(=C(C=C1)Br)C
Name
Quantity
154.2 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
124.1 kg
Type
reactant
Smiles
CO
Step Four
Name
Quantity
98 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
97 kg
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove 105.7 kg of distillate
CUSTOM
Type
CUSTOM
Details
to produce a solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 65–75° C. for 6 hours until reaction completion, (HPLC analysis indicated 1.6 area % starting material remained)
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase washed twice with 5% brine (139 kg) and once with 20% brine (165 kg)
FILTRATION
Type
FILTRATION
Details
The organic phase was clarified by filtration and 51 kg
CUSTOM
Type
CUSTOM
Details
was removed by vacuum distillation at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=C(C=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 58.4 kg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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